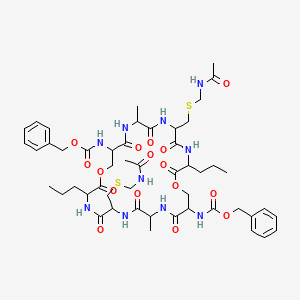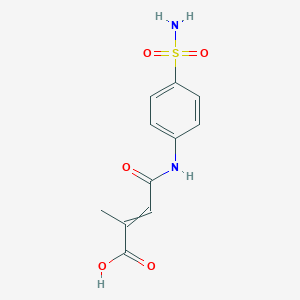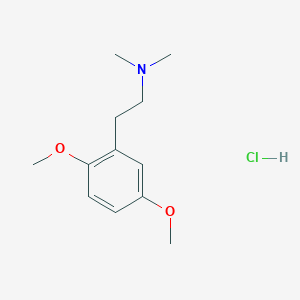
2,5-Dimethoxy-N,N-dimethylphenethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethoxy-N,N-dimethylphenethylamine hydrochloride is a synthetic compound belonging to the phenethylamine class. Phenethylamines are known for their stimulant effects on the central nervous system due to their structural similarity to monoamines. This compound is often used in research and forensic applications .
Preparation Methods
The synthesis of 2,5-Dimethoxy-N,N-dimethylphenethylamine hydrochloride involves several steps. Typically, the starting material is 2,5-dimethoxybenzaldehyde, which undergoes a series of reactions including reductive amination and methylation to yield the final product. Industrial production methods often involve optimizing these reactions to increase yield and purity .
Chemical Reactions Analysis
2,5-Dimethoxy-N,N-dimethylphenethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
2,5-Dimethoxy-N,N-dimethylphenethylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of phenethylamines.
Biology: The compound is studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is primarily used in a research context.
Mechanism of Action
The mechanism of action of 2,5-Dimethoxy-N,N-dimethylphenethylamine hydrochloride involves its interaction with neurotransmitter receptors in the brain. It primarily acts as an agonist at serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmitter release and changes in perception and mood .
Comparison with Similar Compounds
2,5-Dimethoxy-N,N-dimethylphenethylamine hydrochloride is similar to other phenethylamines such as:
2,5-Dimethoxy-4-methylamphetamine (DOM): Known for its potent psychedelic effects and selective agonism at serotonin receptors.
2,5-Dimethoxy-4-ethylamphetamine (DOET): Exhibits similar effects but with variations in potency and duration.
2,5-Dimethoxy-4-propylamphetamine (DOPR): Another analog with comparable effects but differing in potency.
These compounds share structural similarities but differ in their pharmacological profiles and potency, highlighting the unique properties of this compound .
Properties
CAS No. |
64057-69-8 |
|---|---|
Molecular Formula |
C12H20ClNO2 |
Molecular Weight |
245.74 g/mol |
IUPAC Name |
2-(2,5-dimethoxyphenyl)-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C12H19NO2.ClH/c1-13(2)8-7-10-9-11(14-3)5-6-12(10)15-4;/h5-6,9H,7-8H2,1-4H3;1H |
InChI Key |
DBVBBWJJAUGFCD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1=C(C=CC(=C1)OC)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


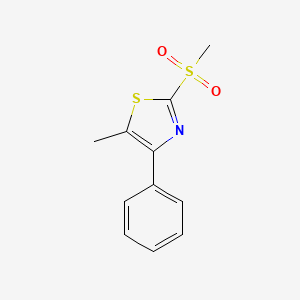
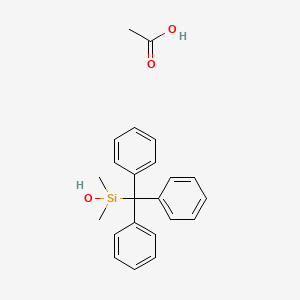

![Benzoic acid;[2-(2-methylprop-1-enyl)phenyl]methanol](/img/structure/B14488240.png)
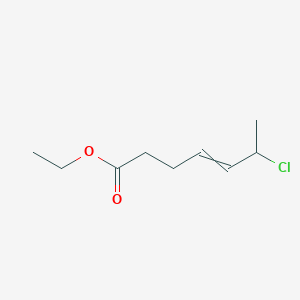
![2,7-Bis(diphenylmethyl)-9-thia-2,7-diazadispiro[3.0.3~5~.1~4~]nonane](/img/structure/B14488244.png)
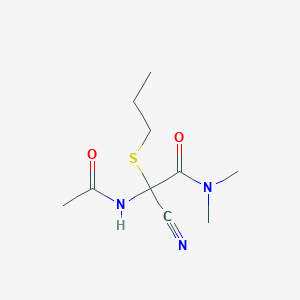
![5-[4-Chloro-3-[(1,3-dioxo-2-benzofuran-5-yl)sulfanyl]phenyl]sulfanyl-2-benzofuran-1,3-dione](/img/structure/B14488255.png)
![Fluoro(trimethyl)[(trimethyl-lambda~5~-phosphanylidene)methyl]-lambda~5~-phosphane](/img/structure/B14488257.png)
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-prop-2-enylsulfinyloxan-2-yl]methyl acetate](/img/structure/B14488259.png)
-lambda~5~-arsane](/img/structure/B14488264.png)
![1-Ethyl-3-(4-nitrophenyl)benzo[F]quinoline](/img/structure/B14488269.png)
